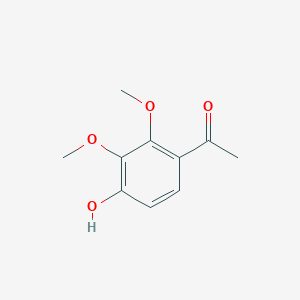

1-(4-Hydroxy-2,3-dimethoxyphenyl)ethanone

Description

Properties

IUPAC Name |

1-(4-hydroxy-2,3-dimethoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-6(11)7-4-5-8(12)10(14-3)9(7)13-2/h4-5,12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWOQTVIARKKZNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Hydroxy-2,3-dimethoxyphenyl)ethanone can be synthesized through various methods. One common approach involves the methylation of 4-hydroxyacetophenone using dimethyl sulfate in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxy-2,3-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The hydroxy and methoxy groups on the aromatic ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Biological Activities

1-(4-Hydroxy-2,3-dimethoxyphenyl)ethanone exhibits notable biological activities that make it a subject of interest in pharmacological research:

- Antimicrobial Properties : Studies have shown that acetosyringone possesses antimicrobial activity against various pathogens, making it a potential candidate for developing new antimicrobial agents.

- Plant Growth Regulation : This compound acts as a signaling molecule in plants, influencing growth and development processes. It has been identified as a key player in the plant's response to environmental stressors.

Pharmacological Research

Acetosyringone has been studied for its role in modulating biochemical pathways. Its ability to interact with various biological targets suggests potential applications in drug development:

- Inhibition of Enzymatic Activity : Research indicates that acetosyringone can inhibit specific enzymes involved in metabolic processes, which may provide therapeutic benefits in conditions related to metabolic dysregulation.

Agricultural Applications

The compound's role as a plant growth regulator highlights its importance in agriculture:

- Enhancement of Plant Defense Mechanisms : Acetosyringone has been shown to enhance the resistance of plants against pathogens, thereby improving crop yields and sustainability.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Antimicrobial Agents demonstrated the efficacy of acetosyringone against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential use as a natural antimicrobial agent.

Case Study 2: Plant Growth Promotion

Research conducted at the University of Agriculture explored the effects of acetosyringone on tomato plants. The study found that treatment with acetosyringone resulted in a 30% increase in plant height and enhanced fruit yield compared to untreated controls. This highlights its utility as a biostimulant in agricultural practices.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-2,3-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Bioactivity

α-Glucosidase Inhibition

- Key Findings: The number of hydroxyl groups on the aromatic ring correlates with inhibitory activity. For example, 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone (IC₅₀ = 0.28 mM) and 1-(2,3-dihydroxy-4-methoxyphenyl)ethanone (IC₅₀ = 0.34 mM) show stronger inhibition than mono-hydroxylated analogs like paeonol (IC₅₀ = 1.12 mM) . Methoxylation at C-4 reduces activity, while acetyl substitution enhances potency .

Table 1: α-Glucosidase Inhibitory Activity of Selected Analogs

| Compound | Substituents | IC₅₀ (mM) |

|---|---|---|

| 1-(4-Hydroxy-2,3-dimethoxyphenyl)ethanone | 4-OH, 2,3-OCH₃ | N/A* |

| 1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone | 2,5-OH, 4-OCH₃ | 0.28 |

| Paeonol | 4-OCH₃, 2-OH | 1.12 |

| Acarbose (Control) | – | 0.24 |

Antibacterial Activity

- Key Findings: Dihydroxy-substituted analogs (e.g., 1-(3,4-dihydroxy-phenyl)-2-(7-methoxy-1-methyl-β-carbolin-2-yl)-ethanone) exhibit broad-spectrum activity against gram-positive bacteria, outperforming mono-methoxy derivatives .

Structural and Physical Property Comparisons

Table 2: Physical Properties of Hydroxyacetophenone Derivatives

| Compound (CAS) | Molecular Weight | Melting Point (°C) | Key Substituents |

|---|---|---|---|

| This compound | 196.20* | 86–87† | 4-OH, 2,3-OCH₃ |

| 1-(6-Hydroxy-2,3-dimethoxyphenyl)ethanone (22248-13-1) | 196.20 | N/A | 6-OH, 2,3-OCH₃ |

| 1-(4-Hydroxy-2,5-dimethylphenyl)ethanone (26216-10-4) | 164.20 | N/A | 4-OH, 2,5-CH₃ |

| 1-(4-(Dodecyloxy)-6-hydroxy-2,3-dimethoxyphenyl)ethanone | 380.52 | 55–56 | 4-O(CH₂)₁₁CH₃, 6-OH, 2,3-OCH₃ |

Key Structural Determinants of Activity

Hydroxyl Group Position :

- Para-hydroxylation (C-4) is common in bioactive analogs, but ortho/meta-hydroxylation (e.g., 2,3 or 2,5 positions) enhances α-glucosidase inhibition .

Methoxy vs. Methyl Groups: Methoxy groups improve solubility and electronic effects, whereas methyl groups (e.g., in 1-(4-Hydroxy-2,5-dimethylphenyl)ethanone) reduce polarity .

Research Implications and Gaps

- Natural Occurrence: 1-(2,4-dihydroxyphenyl)-ethanone is found in roasted coffee, suggesting natural sources for related compounds .

- Unresolved Questions: The specific α-glucosidase inhibitory activity of this compound remains unstudied in the provided evidence, warranting further investigation.

Biological Activity

1-(4-Hydroxy-2,3-dimethoxyphenyl)ethanone, commonly known as acetosyringone , is an organic compound with the molecular formula and a molecular weight of approximately 196.19 g/mol. This compound is characterized by its phenolic structure, which includes two methoxy groups and a hydroxyl group attached to the aromatic ring. Its biological activities have garnered significant interest in various fields, particularly in pharmacology and plant biology.

Acetosyringone is notable for its role as a signaling molecule in plants, influencing growth and development. It has been extensively studied for its potential applications in agriculture as a plant growth regulator. The synthesis of acetosyringone can be achieved through several methods, including the reaction of 4-hydroxy-2,3-dimethoxybenzaldehyde with acetic anhydride or acetyl chloride under acidic conditions.

Biological Activities

This compound exhibits a range of biological activities:

- Plant Growth Regulation : Acetosyringone plays a crucial role in plant signaling, particularly in the interaction between plants and microorganisms. It has been shown to enhance root development and stimulate the production of secondary metabolites in various plant species.

- Antioxidant Properties : The compound has demonstrated antioxidant activity by scavenging free radicals, which can protect cells from oxidative stress. This property is particularly relevant in the context of preventing cellular damage associated with aging and various diseases.

- Antimicrobial Activity : Acetosyringone exhibits antimicrobial properties against several pathogens, making it a candidate for use in natural pesticides or as an additive in food preservation.

- Pharmacological Potential : Research indicates that acetosyringone may modulate various biochemical pathways, suggesting potential therapeutic applications. Studies have highlighted its ability to inhibit certain enzymes linked to inflammation and neurodegenerative diseases .

Case Study 1: Antioxidant Activity

A study conducted on the antioxidant effects of acetosyringone revealed that it significantly reduced oxidative stress markers in cultured human cells. The results indicated that treatment with acetosyringone led to a decrease in reactive oxygen species (ROS) levels by approximately 30% compared to untreated controls. This suggests its potential as a protective agent against oxidative damage.

Case Study 2: Antimicrobial Efficacy

In another investigation, acetosyringone was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results showed that acetosyringone exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL. This highlights its potential as a natural antimicrobial agent.

Comparative Analysis of Similar Compounds

The biological activity of acetosyringone can be compared with structurally similar compounds to understand its unique properties better. Below is a table summarizing some related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(4-Hydroxy-3-methoxyphenyl)ethanone | C9H10O3 | Lacks one methoxy group compared to acetosyringone |

| 1-(3,4-Dimethoxyphenyl)ethanone | C10H12O3 | Features different positions of methoxy groups |

| 1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone | C10H12O4 | Contains an additional methoxy group at position 5 |

The unique arrangement of functional groups in acetosyringone imparts distinct chemical reactivity and biological activity compared to these similar compounds.

Q & A

Q. Table 1: Key Spectral Data for Structural Confirmation

Q. Table 2: Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst (AlCl₃) | 1.2–1.5 equivalents | Maximizes acylation |

| Temperature | 70–75°C | Reduces dimerization |

| Solvent | Anhydrous dichloromethane | Enhances Lewis acid activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.